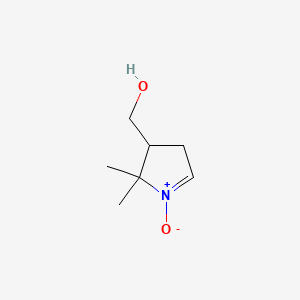

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide

Description

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its solid form, orange to brown color, and hygroscopic nature, meaning it readily absorbs moisture from the air .

Properties

IUPAC Name |

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYOGUBDFMPSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC=[N+]1[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661938 | |

| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176793-52-5 | |

| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is widely used in scientific research due to its unique chemical properties. In chemistry, it is employed as a spin-trapping reagent to study the formation of free radicals and reactive oxygen species . In biology, it is used to investigate the mechanisms of oxidative stress and its effects on cellular processes . Additionally, this compound has applications in medicine, particularly in the study of neuroprotection and the development of therapeutic agents . In industry, it is utilized in the synthesis of various chemical intermediates and as a stabilizer in certain formulations .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide involves its ability to trap free radicals and reactive oxygen species. This compound reacts with these species to form stable adducts, which can then be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy . The molecular targets and pathways involved in this process include the interaction of the compound with reactive oxygen species and the subsequent formation of stable adducts that can be detected and quantified .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide include other spin-trapping reagents such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO) .

Uniqueness: What sets this compound apart from these similar compounds is its enhanced stability and reactivity towards specific free radicals and reactive oxygen species. This makes it particularly useful in studies where precise detection and quantification of these species are required .

Biological Activity

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-oxide (DMHPO) is a compound notable for its role as a spin trap in biological systems, particularly in the detection and analysis of free radicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Formula:

CAS Number: 176793-52-5

DMHPO is characterized by its ability to react with free radicals, forming stable adducts that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This property makes it an essential tool in studying oxidative stress and radical-mediated damage in various biological contexts.

DMHPO acts primarily as a spin trapping agent , which allows for the stabilization and subsequent detection of free radicals. When DMHPO interacts with reactive species such as hydroxyl radicals or superoxide anions, it forms stable spin adducts that can be analyzed using EPR techniques. This interaction is crucial for understanding the dynamics of oxidative stress in biological systems.

Free Radical Detection

DMHPO is widely utilized in research to investigate the production of free radicals in various biological processes. It has been shown to effectively trap superoxide and hydroxyl radicals, allowing researchers to quantify oxidative stress levels in cells and tissues.

- Spin Trapping Efficacy : DMHPO exhibits a high reaction rate constant for superoxide and hydroxyl radicals, making it effective for real-time monitoring of radical formation.

- Neutrophil Studies : In studies involving human neutrophils, DMHPO has been employed to assess the generation of reactive oxygen species (ROS) during inflammatory responses. For instance, neutrophils stimulated with phorbol myristate acetate produced significant amounts of DMHPO spin adducts, indicating robust free radical generation under inflammatory conditions .

Neuroprotective Effects

Research indicates that DMHPO may also possess neuroprotective properties. It has been suggested that DMHPO can mitigate oxidative damage in neuronal cells by trapping harmful radicals generated during neuroinflammatory processes.

- In vitro Studies : Experiments demonstrate that DMHPO can reduce cell death in neuronal cultures exposed to oxidative stressors, highlighting its potential therapeutic applications in neurodegenerative diseases .

- Mechanistic Insights : The protective mechanism likely involves the scavenging of free radicals that would otherwise contribute to cellular damage and apoptosis.

Case Study 1: Neutrophil Activation

A study explored the interaction of DMHPO with human myeloperoxidase (MPO) during neutrophil activation. The findings revealed that while MPO-derived oxidants could generate spin adducts with DMHPO, they also led to the degradation of existing adducts under certain conditions . This dual role underscores the complexity of oxidative interactions within inflammatory environments.

Case Study 2: Oxidative Stress in Neurodegeneration

In another investigation, DMHPO was used to assess oxidative stress levels in models of Alzheimer's disease. The results indicated that DMHPO effectively trapped ROS generated during amyloid-beta peptide exposure, suggesting its utility as a diagnostic tool for evaluating oxidative damage in neurodegenerative conditions .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Free Radical Detection | Effective spin trap for superoxide and hydroxyl radicals; used in EPR studies |

| Neutrophil Activation | Traps ROS generated during neutrophil activation; aids in understanding inflammatory responses |

| Neuroprotective Effects | Reduces oxidative damage in neuronal cells; potential therapeutic applications in neurodegeneration |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethyl-4-hydroxymethyl-1-pyrroline N-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from pyrroline precursors. For example, isotopic labeling (e.g., 13C, deuterium) requires careful control of reducing agents like NaBH₄ and reaction pH (7.2–7.5) to stabilize intermediates . Hydroxymethylation is achieved by introducing hydroxymethyl groups under controlled temperatures (4°C to room temperature) to prevent side reactions. Yields are optimized using column chromatography (silica gel) and monitored via HPLC (>95% purity) .

Q. How is the purity and structural integrity of this compound characterized in academic research?

- Methodological Answer : Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify key resonances (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm, pyrroline ring protons at δ 1.2–2.5 ppm). Mass spectrometry (HRMS) validates molecular weight (143.184 g/mol), while HPLC ensures purity (>95%) under reversed-phase conditions with UV detection at 254 nm .

Advanced Research Questions

Q. How does the hydroxymethyl substituent in this compound enhance spin-trapping efficiency compared to analogs like DMPO?

- Methodological Answer : The hydroxymethyl group increases radical adduct stability by providing additional hydrogen-bonding interactions, extending spin adduct half-lives in biological matrices. Comparative electron paramagnetic resonance (EPR) studies show improved sensitivity for hydroxyl radicals (•OH) and superoxide (O₂•⁻) at physiological pH (7.4) .

Q. What experimental designs are recommended for in vivo detection of free radicals using isotopically labeled this compound?

- Methodological Answer : Deuterium or 15N-labeled variants are synthesized via deuterated solvents (e.g., D₂O) or 15N-nitrone precursors. In vivo studies require intraperitoneal injection at 10–50 mg/kg, followed by EPR or LC-MS/MS analysis of spin adducts in tissues. Isotopic labeling improves signal resolution in complex matrices .

Q. How can researchers address contradictions in reported optimal reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Discrepancies in pH (e.g., 7.2 vs. 7.5) and temperature (4°C vs. room temperature) arise from varying reagent sensitivity. Systematic optimization using design of experiments (DoE) is advised, with real-time monitoring via TLC or inline IR spectroscopy to identify critical parameters .

Q. What role does this compound play in enantioselective synthesis of pyrrolizidines via cycloaddition reactions?

- Methodological Answer : The compound acts as a dipolarophile in 1,3-dipolar cycloadditions with maleimides or crotonolactones. Stereochemical control is achieved using chiral auxiliaries (e.g., L-malic acid derivatives) and low-temperature conditions (−20°C) to favor enantiopure pyrrolizidine adducts, which are reduced with NaBH₄ for final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.